2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate
Description
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is a synthetic organic compound characterized by a dinitrophenyl core substituted with a 1-methylpropyl group at the 2-position and esterified with 2-chlorobutanoic acid. Structurally, it belongs to the dinitrophenol derivatives, a class historically used as pesticides, herbicides, and acaricides due to their ability to disrupt cellular energy metabolism . The presence of the chlorine atom in the ester moiety may influence its lipophilicity, environmental persistence, and toxicity profile compared to related compounds.
Properties
CAS No. |
2183-38-2 |
|---|---|
Molecular Formula |
C14H17ClN2O6 |
Molecular Weight |
344.75 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-9(3)14(15,5-2)13(18)23-12-7-6-10(16(19)20)8-11(12)17(21)22/h6-9H,4-5H2,1-3H3 |
InChI Key |
ORVMNJUUJWSZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)(C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate typically involves the esterification of 2-chloro-2-ethyl-3-methylpentanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (2,4-diaminophenyl) 2-chloro-2-ethyl-3-methylpentanoate.
Hydrolysis: Formation of 2-chloro-2-ethyl-3-methylpentanoic acid and 2,4-dinitrophenol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features both a dinitrophenyl group and a chloro-ethyl-methylpentanoate moiety. These structural characteristics contribute to its reactivity and versatility in different chemical environments.
Organic Synthesis
The compound is widely used as a reagent in organic synthesis, particularly for the preparation of various derivatives. Its reactive functional groups facilitate numerous chemical reactions, including nucleophilic substitutions and redox reactions, making it valuable in developing new compounds.
Biochemical Assays
In biological research, 2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets allows researchers to investigate complex biological pathways and mechanisms.
Pharmacological Investigations
This compound has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain pathogens and cancer cells, warranting further exploration in medicinal chemistry.
Industrial Applications
In the industrial sector, this compound is utilized in developing specialty chemicals and materials with specific functional properties. Its unique chemical structure enables the creation of products with desired characteristics for various applications.
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Reagent for derivatives | Facilitates nucleophilic substitutions |
| Biochemical Assays | Study of enzyme activity | Useful for probing protein interactions |
| Pharmacological Research | Antimicrobial and anticancer investigations | Potential for drug development |
| Industrial Chemistry | Development of specialty chemicals | Tailored materials with specific properties |
Case Study 1: Antimicrobial Activity
A study conducted by researchers explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations of this compound led to reduced cell viability and induced apoptosis in cancer cells. This study highlights its potential as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenyl group can undergo redox reactions, while the chloro-ethyl-methylpentanoate moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various biochemical effects.
Comparison with Similar Compounds
Key Structural Differences :
- Ester Group: The target compound’s 2-chlorobutanoate ester distinguishes it from dinobuton (carbonate ester) and binapacryl (unsaturated butenoate ester).
- Phenolic Substitution: Unlike DNOC, which has a methyl group at the 2-position, the target compound and its analogs feature a bulkier 1-methylpropyl group, which may alter binding affinity to biological targets .
Research Findings and Toxicity Profiles
Dinitrophenol derivatives are notorious for their high toxicity, primarily acting as uncouplers of oxidative phosphorylation in mitochondria, leading to rapid ATP depletion and cellular dysfunction .
- Dinobuton: Studies highlight its efficacy against mites but note acute toxicity in non-target species, including fish and mammals. Regulatory guidelines emphasize strict handling protocols .
- Binapacryl : Withdrawn from agricultural use due to severe ecological and health risks, including teratogenicity and bioaccumulation. Safer alternatives prompted its global ban .
- DNOC: Known for acute toxicity (LD₅₀ < 50 mg/kg in rats) and historical misuse leading to fatal occupational exposures. Current use is heavily restricted .
Target Compound: While direct toxicity data are unavailable, the chlorine substituent may exacerbate persistence in the environment compared to non-halogenated analogs. Its metabolic breakdown into 2-chlorobutanoic acid could introduce additional toxicological concerns.
Regulatory and Environmental Considerations
- Dinobuton: Subject to residue tolerance limits in certain crops, reflecting its regulated but ongoing agricultural use .
- Binapacryl : Prohibited under the Rotterdam Convention due to inadequate risk mitigation measures .
- Environmental fate studies would be critical to assess hydrolysis rates and degradation products.
Biological Activity
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C13H16ClN4O5
- Molecular Weight : 318.74 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of this compound can be attributed to its structural components, particularly the dinitrophenyl group, which is known to interact with various biological targets. The compound is expected to exhibit activity through:
- Nucleophilic Addition-Elimination Reactions : This mechanism involves the nucleophilic attack on electrophilic centers in biological molecules, potentially leading to enzyme inhibition or modification of metabolic pathways.
- Inhibition of Lipoxygenase : Similar compounds have shown inhibitory effects on soybean lipoxygenase, which plays a role in inflammatory processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : Research has suggested that dinitrophenyl derivatives may have anticancer effects by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The ability to inhibit lipoxygenase suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its potential toxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
